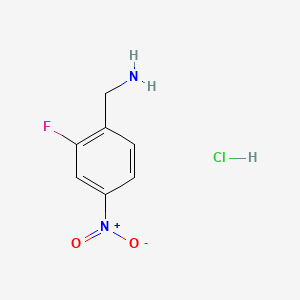

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride

Beschreibung

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative with the molecular formula C₇H₇ClFN₂O₂ and a molar mass of 205.45 g/mol . The compound features a fluorine atom at the 2-position and a nitro group at the 4-position of the phenyl ring, attached to a methylamine group that is protonated as a hydrochloride salt. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Eigenschaften

IUPAC Name |

(2-fluoro-4-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2.ClH/c8-7-3-6(10(11)12)2-1-5(7)4-9;/h1-3H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYQOPBLPZQDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743925 | |

| Record name | 1-(2-Fluoro-4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937783-91-0 | |

| Record name | 1-(2-Fluoro-4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-nitrophenyl)methanamine hydrochloride typically involves the reaction of 2-fluoro-4-nitroaniline with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 2-fluoro-4-nitroaniline

Reagents: Formaldehyde, hydrochloric acid

Conditions: Room temperature, sealed in dry conditions

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methanamine group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst

Substitution: Nucleophiles such as hydroxide ions, under basic conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products

Reduction: (2-Fluoro-4-aminophenyl)methanamine

Substitution: Various substituted phenylmethanamines depending on the nucleophile used

Oxidation: (2-Fluoro-4-nitrophenyl)aldehyde or (2-Fluoro-4-nitrophenyl)carboxylic acid

Wissenschaftliche Forschungsanwendungen

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Wirkmechanismus

The mechanism of action of (2-Fluoro-4-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in the binding affinity and specificity of the compound towards its targets. The methanamine group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity[5][5].

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

- (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Nitrophenyl Methanamine Derivatives

(3-Methoxy-5-nitrophenyl)methanamine Hydrochloride

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Structural Feature: Chlorophenyl-thiazole backbone instead of nitrophenyl.

Substituent Effects on Physicochemical Properties

Electronic Effects

- Fluoro vs. Chloro Substituents :

- Nitro Group Position :

Solubility and Stability

- (2-Fluoro-4-nitrophenyl)methanamine Hydrochloride: Highly polar due to the nitro and fluorine groups, enhancing solubility in polar solvents like methanol-d₄ or DMSO-d₆ .

- (2-Methoxy-4-nitrophenoxy)ethylamine Hydrochloride: The ethoxy chain increases hydrophilicity but reduces crystallinity compared to the rigid benzylamine structure .

Comparative Data Table

Biologische Aktivität

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceutical research.

Chemical Structure and Properties

The compound has the molecular formula CHClFNO and features a fluorine atom and a nitro group attached to a phenyl ring. These functional groups contribute to its reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals.

This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism primarily involves the inhibition of bacterial protein synthesis by binding to ribosomal RNA, similar to other antibiotics like Linezolid, which is synthesized from this compound. This interaction disrupts the function of bacterial ribosomes, leading to cell death.

Case Studies and Research Findings

-

Antibacterial Efficacy : Research indicates that the compound is effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated minimum inhibitory concentrations (MICs) that highlight its potency against various bacterial strains:

- Staphylococcus aureus : MIC values ranging from 0.0048 to 0.0195 mg/mL.

- Escherichia coli : MIC values around 0.0048 mg/mL.

- Bacillus mycoides : MIC values also showing significant activity.

- Comparison with Similar Compounds : A comparative study with structurally related compounds revealed that this compound has superior antimicrobial activity due to its specific functional group arrangement, enhancing its binding affinity to bacterial targets.

Summary of Biological Activity

The biological activity of this compound can be summarized in the following table:

| Activity Type | Target Organisms/Mechanism | MIC Values |

|---|---|---|

| Antibacterial | MRSA, E. coli, Bacillus mycoides | 0.0048 - 0.0195 mg/mL |

| Antifungal | Candida albicans | MIC values vary |

| Mechanism | Inhibition of protein synthesis via ribosomal interaction |

Applications in Pharmaceutical Research

The compound serves as an important intermediate in drug synthesis, particularly for antibiotics targeting resistant bacterial strains. Its ability to modify surface properties of materials also opens avenues for applications in nanotechnology and material science.

Future Directions

Further research is warranted to explore:

- The development of novel derivatives with enhanced antimicrobial properties.

- The potential for this compound in treating other infectious diseases.

- Its interactions with metabolic enzymes to understand pharmacokinetics better.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.